[1-(2-Amino-ethyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester
CAS No.: 874831-62-6
Cat. No.: VC8304506
Molecular Formula: C13H27N3O2
Molecular Weight: 257.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 874831-62-6 |
|---|---|
| Molecular Formula | C13H27N3O2 |
| Molecular Weight | 257.37 g/mol |
| IUPAC Name | tert-butyl N-[1-(2-aminoethyl)piperidin-4-yl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)15(4)11-5-8-16(9-6-11)10-7-14/h11H,5-10,14H2,1-4H3 |
| Standard InChI Key | PUWHGJPLLXRPRQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N(C)C1CCN(CC1)CCN |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1CCN(CC1)CCN |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of [1-(2-Amino-ethyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester is C₁₃H₂₇N₃O₂, with a molecular weight of 257.37 g/mol. The structure comprises a piperidine ring substituted at the 4-position with a methyl-carbamic acid tert-butyl ester group and a 2-aminoethyl side chain (Figure 1). This arrangement introduces both lipophilic (tert-butyl ester) and hydrophilic (amino group) domains, influencing its pharmacokinetic behavior.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 874831-62-6 |
| Molecular Formula | C₁₃H₂₇N₃O₂ |
| Molecular Weight | 257.37 g/mol |
| IUPAC Name | tert-butyl N-methyl-N-[1-(2-aminoethyl)piperidin-4-yl]carbamate |
The tert-butyl carbamate group enhances stability against hydrolysis, a critical feature for prodrug strategies, while the piperidine moiety contributes to conformational flexibility, enabling interactions with biological targets.
Synthesis and Reaction Pathways
The synthesis of [1-(2-Amino-ethyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester involves multi-step organic transformations, as inferred from analogous carbamate syntheses . A representative pathway includes:
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Piperidine Functionalization: Starting with 4-piperidine methanol, protection of the amine group using tert-butoxycarbonyl (Boc) anhydride yields a Boc-protected intermediate.
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Aminoethyl Side Chain Introduction: Alkylation of the piperidine nitrogen with 2-chloroethylamine under basic conditions (e.g., triethylamine) installs the aminoethyl group.
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Carbamate Formation: Reaction of the secondary amine with methyl chloroformate in the presence of a base (e.g., sodium hydride) generates the methyl-carbamate, followed by Boc deprotection using trifluoroacetic acid (TFA) .
Critical reaction parameters include solvent choice (e.g., dichloromethane for acylation steps) and catalyst selection. For instance, coupling reactions often employ hydroxybenzotriazole (HOBt) and hexafluorophosphate uronium (HBTU) to activate carboxyl groups, achieving yields of 23–36% in analogous syntheses .
These findings suggest potential applications in inflammatory diseases, though further profiling is required for the specific compound.
Applications in Drug Development
Carbamates like [1-(2-Amino-ethyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester serve as intermediates in synthesizing neuroactive agents and enzyme inhibitors. Key therapeutic areas under investigation include:
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Neurodegenerative Diseases: Piperidine derivatives modulate acetylcholinesterase and butyrylcholinesterase, targets in Alzheimer’s therapy.
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Autoimmune Disorders: NLRP3 inflammasome inhibition mitigates inflammation in rheumatoid arthritis and gout .
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Anticancer Agents: Carbamates enhance blood-brain barrier penetration, aiding CNS-targeted therapies.
Pharmacological Profiling
Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties can be extrapolated from structural analogs:
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Absorption: LogP ≈ 2.1 (predicted) indicates moderate lipophilicity, favoring oral bioavailability.
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Metabolism: Susceptible to esterase-mediated hydrolysis, releasing tert-butanol and methylamine metabolites.
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Toxicity: Carbamates generally exhibit low acute toxicity, though chronic exposure risks require evaluation.
Characterization Techniques
Advanced spectroscopic methods validate the compound’s purity and structure:
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Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, CDCl₃) shows characteristic tert-butyl singlet at δ 1.42 ppm and piperidine multiplet at δ 2.65–3.10 ppm.
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Mass Spectrometry (MS): ESI-MS m/z 258.4 [M+H]⁺ confirms molecular weight.
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Infrared Spectroscopy (IR): Carbamate C=O stretch observed at 1680–1720 cm⁻¹.
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